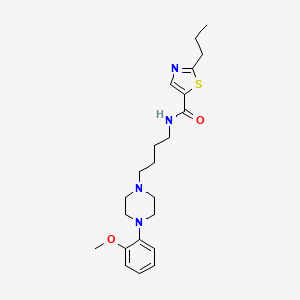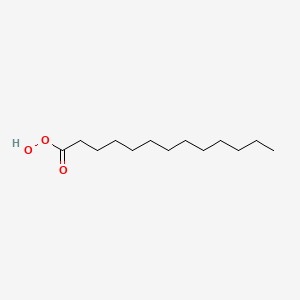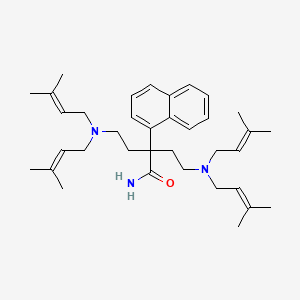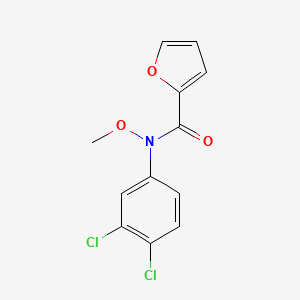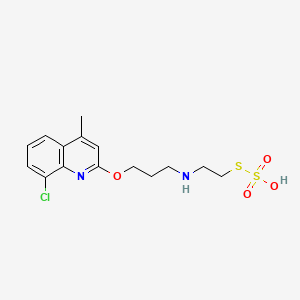
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a quinoline moiety, a thiosulfate group, and a propylamine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach starts with the preparation of 8-chloro-4-methyl-2-quinoline, which is then reacted with 3-chloropropylamine to form the intermediate 3-(8-chloro-4-methyl-2-quinolyloxy)propylamine. This intermediate is subsequently reacted with ethylene thiosulfate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
化学反应分析
Types of Reactions
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.
科学研究应用
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The thiosulfate group can interact with thiol-containing enzymes, leading to inhibition of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
8-Chloro-4-methylquinoline: Shares the quinoline core but lacks the propylamine and thiosulfate groups.
3-(8-Chloro-4-methyl-2-quinolyloxy)propylamine: An intermediate in the synthesis of the target compound.
Ethylene thiosulfate: Contains the thiosulfate group but lacks the quinoline and propylamine moieties.
Uniqueness
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a quinoline moiety, a propylamine linkage, and a thiosulfate group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or similar compounds.
属性
CAS 编号 |
41287-25-6 |
|---|---|
分子式 |
C15H19ClN2O4S2 |
分子量 |
390.9 g/mol |
IUPAC 名称 |
8-chloro-4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C15H19ClN2O4S2/c1-11-10-14(18-15-12(11)4-2-5-13(15)16)22-8-3-6-17-7-9-23-24(19,20)21/h2,4-5,10,17H,3,6-9H2,1H3,(H,19,20,21) |
InChI 键 |
PEIGKKFXAGEKFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=CC=C2Cl)OCCCNCCSS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


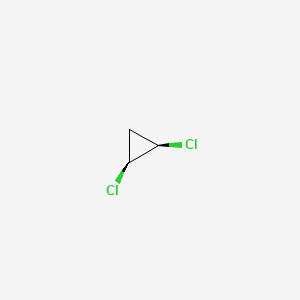
![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
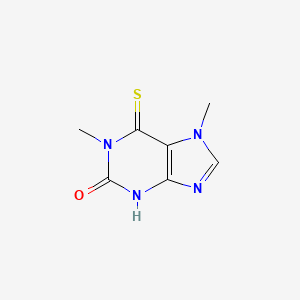
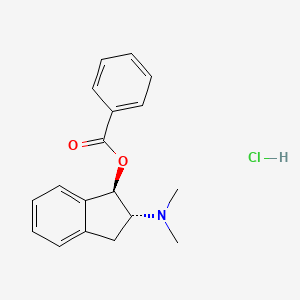
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
